molecular formula C22H16F2N6O3S B2579664 5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1112348-47-6

5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2579664
CAS No.: 1112348-47-6
M. Wt: 482.47
InChI Key: IWOWIDFHAJSVDH-UHFFFAOYSA-N
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Description

5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H16F2N6O3S and its molecular weight is 482.47. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

This compound belongs to a broader class of pyrazolo[3,4-d]pyrimidine derivatives, which have been extensively studied for their antimicrobial properties. Research has shown that certain derivatives within this class exhibit moderate to outstanding antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest potential applications of these compounds in developing new chemotherapeutic agents to combat microbial infections (El-sayed et al., 2017).

Anticancer and Anti-5-lipoxygenase Agents

Another area of research has explored the anticancer and anti-5-lipoxygenase activities of pyrazolo[3,4-d]pyrimidine derivatives. A series of these compounds has been synthesized and evaluated for their ability to inhibit cancer cell growth and 5-lipoxygenase, an enzyme involved in inflammation and cancer. Some derivatives showed promising results in cytotoxic assays against cancer cell lines and in inhibiting 5-lipoxygenase, indicating their potential as therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Anticancer Agents with Specific Moieties

Research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives has demonstrated that some compounds exhibit higher anticancer activity than reference drugs like doxorubicin. These studies highlight the potential of such derivatives as anticancer agents, with specific chemical moieties contributing to their efficacy (Hafez et al., 2016).

Anti-inflammatory Activities

The synthesis and evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives have demonstrated significant anti-inflammatory activities. These compounds, including various heterocyclic derivatives, have been tested for their ability to inhibit prostaglandin, a key mediator of inflammation. The results indicated that most compounds exhibited significant anti-inflammatory effects, comparable to celecoxib, a known anti-inflammatory drug. This suggests the therapeutic potential of these compounds in treating inflammatory conditions (Fahmy et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(3,4-difluorophenyl)-6-(((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-thiol, which is synthesized from 3-ethoxybenzohydrazide and carbon disulfide. The second intermediate is the 5-(3,4-difluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, which is synthesized from 3,4-difluoroaniline and 2-cyano-4,5-dimethylthiazole. These two intermediates are then coupled together using a nucleophilic substitution reaction to form the final product.", "Starting Materials": [ "3-ethoxybenzohydrazide", "carbon disulfide", "3,4-difluoroaniline", "2-cyano-4,5-dimethylthiazole" ], "Reaction": [ "Synthesis of 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-thiol:", "- React 3-ethoxybenzohydrazide with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-thiol.", "- Purify the intermediate by recrystallization.", "Synthesis of 5-(3,4-difluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:", "- React 3,4-difluoroaniline with 2-cyano-4,5-dimethylthiazole in the presence of a base such as potassium carbonate to form the intermediate 5-(3,4-difluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.", "- Purify the intermediate by recrystallization.", "Coupling of intermediates:", "- React the intermediate 3-(3-ethoxyphenyl)-1,2,4-oxadiazole-5-thiol with the intermediate 5-(3,4-difluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in the presence of a base such as potassium carbonate to form the final product.", "- Purify the final product by recrystallization." ] }

CAS No.

1112348-47-6

Molecular Formula

C22H16F2N6O3S

Molecular Weight

482.47

IUPAC Name

5-(3,4-difluorophenyl)-6-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H16F2N6O3S/c1-2-32-14-5-3-4-12(8-14)19-26-18(33-29-19)11-34-22-27-20-15(10-25-28-20)21(31)30(22)13-6-7-16(23)17(24)9-13/h3-10H,2,11H2,1H3,(H,25,28)

InChI Key

IWOWIDFHAJSVDH-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F

solubility

not available

Origin of Product

United States

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